阿维肽
概述
描述
艾维帕肽是人血管活性肠肽 (VIP) 的合成制剂。 VIP 于 1970 年被发现,已被用于治疗各种炎症性疾病,例如急性呼吸窘迫综合征 (ARDS)、哮喘和慢性阻塞性肺病 (COPD) . 艾维帕肽以其强大的抗炎和免疫调节特性而闻名,使其成为治疗呼吸道和其他炎症性疾病的有希望的候选药物 .
科学研究应用
艾维帕肽具有广泛的科学研究应用,包括:
化学:
- 用作研究肽合成和修饰技术的模型肽。
- 研究其与各种金属离子形成稳定配合物的潜力。
生物学:
- 研究其在调节免疫反应和减少炎症中的作用。
- 用于神经肽及其对各种生理过程的影响的研究。
医学:
工业:
- 用于开发基于肽的治疗剂和药物递送系统。
- 研究其在呼吸道疾病吸入药物制剂中的潜力 .
作用机制
艾维帕肽通过与肺泡 II 型细胞上的特定受体结合而发挥作用。 这些受体与通过其血管紧张素转化酶 2 受体结合严重急性呼吸系统综合征冠状病毒 (SARS-CoV-2) 的细胞相同 . 通过与这些受体结合,艾维帕肽通过阻断细胞因子、防止细胞凋亡和上调表面活性剂的产生来保护细胞和周围的肺上皮 . 这种机制有助于维持肺稳态并减少炎症,使艾维帕肽在治疗呼吸道疾病方面有效 .
类似化合物:
血管活性肠肽 (VIP): 艾维帕肽的天然形式,用于各种生理过程。
独特性: 艾维帕肽的独特性在于其合成制剂,这使得能够精确控制其结构和功能。 与天然 VIP 不同,艾维帕肽可以以高纯度和一致性大量生产。 其专门与肺泡 II 型细胞上的受体结合并防止肺部炎症的能力使其有别于其他类似化合物 .
安全和危害
未来方向
Aviptadil is currently being studied for its potential benefits in treating patients with COVID-19 at high risk of developing acute respiratory distress syndrome (ARDS) . The inhaled application of Aviptadil is being explored, as it has the advantages of achieving a higher concentration in the lung tissue, fast onset of activity, avoiding the hepatic first-pass metabolism, and the reduction of adverse effects .
生化分析
Biochemical Properties
Aviptadil plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Aviptadil is a synthetic form of VIP, which is produced by lymphoid cells and plays a major role in immunological functions for controlling the homeostasis of the immune system .
Cellular Effects
Aviptadil has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Aviptadil defends type 2 pneumocytes, induces bronchodilation, and supports the immune system .
Molecular Mechanism
Aviptadil exerts its effects at the molecular level through various mechanisms. It binds with non-structural protein (nsp) 10 and nsp16, which may inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aviptadil change over time. It has shown significant beneficial results in COVID acute respiratory distress syndrome (ARDS), as evident by the interim analysis data from previous studies .
Dosage Effects in Animal Models
The effects of Aviptadil vary with different dosages in animal models
Transport and Distribution
Aviptadil is transported and distributed within cells and tissues. It binds to its receptors in discrete locations within the gastrointestinal, respiratory, and genital tracts . Aviptadil is localized on respiratory epithelium, smooth muscles of the airways, blood vessels, and alveolar walls .
Subcellular Localization
It is known that the principal localization of VIP-containing neurons in the tracheobronchial tree is in the smooth muscle layer, around submucosal mucous glands and in the walls of pulmonary and bronchial arteries .
准备方法
合成路线和反应条件: 艾维帕肽的制备涉及使用液相法合成二肽片段 Fmoc-Leu-Asn-OH。 然后根据艾维帕肽主链肽序列,按顺序偶联具有 N 端 Fmoc 保护和侧链保护的氨基酸。 偶联使用固相合成进行,以 Rink Amide MBHA 氨基树脂作为初始树脂 . 在位置 23、24、27 和 28 的氨基酸偶联是使用二肽片段 Fmoc-Leu-Asn-OH 实现的,而第一个位置的组氨酸偶联是使用 Boc-His (Trt)-OH 完成的 . 最后步骤包括肽树脂热解、纯化和冷冻干燥,以获得艾维帕肽 .
工业生产方法: 艾维帕肽的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 该方法确保了高合成效率、低成本和最小的消旋杂质,使其适合大规模生产 .
化学反应分析
反应类型: 艾维帕肽经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰肽以增强其稳定性、功效和生物利用度至关重要。
常用试剂和条件:
氧化: 可以使用过氧化氢或过酸等常见的氧化剂将氧官能团引入肽中。
还原: 还原剂如硼氢化钠或氢化铝锂用于还原肽中的特定官能团。
取代: 取代反应通常涉及亲核试剂来取代肽结构中的特定原子或基团。
主要产品: 这些反应形成的主要产物包括具有增强稳定性、功效和生物利用度的修饰肽。 这些修饰对于提高艾维帕肽的治疗潜力至关重要。
相似化合物的比较
Vasoactive Intestinal Peptide (VIP): The natural form of Aviptadil, used in various physiological processes.
Phentolamine: Often combined with Aviptadil in formulations like Invicorp for treating erectile dysfunction.
Remdesivir: An antiviral drug compared with Aviptadil for treating COVID-19-associated hypoxemic respiratory failure.
Uniqueness: Aviptadil is unique due to its synthetic formulation, which allows for precise control over its structure and function. Unlike natural VIP, Aviptadil can be produced in large quantities with high purity and consistency. Its ability to bind specifically to receptors on alveolar type II cells and protect against pulmonary inflammation sets it apart from other similar compounds .
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUWHHLIZKOSMS-RIWXPGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H237N43O43S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40077-57-4 | |
Record name | Aviptadil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action for Aviptadil in treating COVID-19?
A1: Aviptadil exerts its therapeutic effects by binding to Vasoactive Intestinal Peptide receptor 1 (VPAC1) receptors found on Alveolar Type II cells in the lungs. [] These cells are also targeted by the SARS-CoV-2 virus for entry via their angiotensin-converting enzyme 2 (ACE2) receptors. By binding to VPAC1 receptors, Aviptadil protects these crucial cells and the surrounding pulmonary epithelium through various mechanisms. []
Q2: How does Aviptadil protect the lungs from the damaging effects of COVID-19?
A2: Aviptadil provides multi-pronged protection against COVID-19-induced lung injury by:
- Inhibiting viral replication: Aviptadil directly hinders the replication of the SARS-CoV-2 virus within infected cells. [] One potential mechanism involves binding to non-structural proteins (nsp) 10 and nsp16 of the virus, potentially inhibiting the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex. [, ]
- Suppressing cytokine storm: Aviptadil dampens the excessive release of pro-inflammatory cytokines, known as a "cytokine storm", a hallmark of severe COVID-19. [, ]
- Preventing cell death: Aviptadil inhibits apoptosis, or programmed cell death, in Alveolar Type II cells, preserving their function and integrity. [, ]
- Boosting surfactant production: Aviptadil stimulates the production of surfactant by Alveolar Type II cells. Surfactant is crucial for maintaining lung elasticity and facilitating efficient gas exchange, the loss of which is implicated in COVID-19 respiratory failure. [, ]
Q3: What is the significance of Aviptadil's binding to Alveolar Type II cells in the context of COVID-19?
A3: Alveolar Type II cells are critical for lung function, playing a key role in gas exchange and surfactant production. These cells are also primary targets for SARS-CoV-2 infection. Aviptadil's specific binding to VPAC1 receptors on these cells allows it to exert localized protective effects, shielding them from viral damage, inflammation, and cell death. This targeted action is crucial for mitigating the severe respiratory complications associated with COVID-19. [, ]
Q4: What is the chemical structure of Aviptadil?
A4: Aviptadil is a synthetic form of Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with the following sequence:
Q5: What is the molecular weight of Aviptadil?
A5: The molecular weight of Aviptadil is approximately 3326.7 g/mol.
Q6: Is there any information available on the spectroscopic characteristics of Aviptadil?
A6: While the provided research doesn't delve into the spectroscopic details of Aviptadil, standard analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and properties.
Q7: What is known about the stability of Aviptadil, and what strategies are employed to ensure its stability in formulations?
A7: Aviptadil, being a peptide, is susceptible to degradation, particularly in aqueous solutions. To enhance its stability, various formulation strategies are employed, such as lyophilization. Research highlights the use of sucrose as a bulking agent during lyophilization, acting as a cryoprotectant to preserve peptide integrity. [] This formulation approach ensures product stability during storage and transportation, overcoming challenges associated with its aqueous stability. []
Q8: What evidence supports the potential efficacy of Aviptadil in treating COVID-19?
A8: The potential of Aviptadil in treating COVID-19 is supported by preclinical and clinical studies:
- Preclinical studies: In vitro studies demonstrate Aviptadil's ability to inhibit SARS-CoV-2 replication in human monocytes and Calu-3 cells, reducing the production of pro-inflammatory mediators. []
- Clinical trials: Aviptadil has been granted Fast Track designation by the US FDA for treating Critical COVID-19 with Respiratory Failure, indicating its potential to address an unmet medical need. [, , ] It is currently undergoing Phase 2/3 clinical trials to evaluate its safety and efficacy rigorously. [, , , , ] Several studies, including open-label trials and case series, suggest potential benefits such as improved oxygenation, reduced hospital stay, and increased survival in critically ill COVID-19 patients. [, , , , , , , ]
Q9: Are there any specific patient populations where Aviptadil might be particularly beneficial for COVID-19 treatment?
A9: While research is ongoing, some studies suggest that Aviptadil could be particularly beneficial for specific COVID-19 patient populations, including:
- Patients with severe comorbidities: Several studies report promising outcomes in critically ill patients with multiple comorbidities who were ineligible for inclusion in standard clinical trials, suggesting Aviptadil's potential in this high-risk group. [, , ]
- Pregnant women: Although limited data is available, a case report documented the successful treatment of a pregnant woman with critical COVID-19 using Aviptadil, highlighting its potential use in this vulnerable population. []
Q10: What is the safety profile of Aviptadil based on available data?
A10: While long-term safety data is still being gathered, preliminary findings from clinical trials and case series indicate that Aviptadil is generally well-tolerated. [, , , , , , , , ]
Q11: Are there any alternative treatments available for COVID-19 respiratory failure, and how does Aviptadil compare?
A11: While several treatments for COVID-19 respiratory failure exist, including antiviral drugs, corticosteroids, and immunomodulators, Aviptadil's unique mechanism of action, targeting both the virus and the inflammatory response, makes it a promising therapeutic candidate. [, ] Its potential to directly protect Alveolar Type II cells distinguishes it from other treatment modalities. []
Q12: What are some of the key research tools and resources being utilized in Aviptadil research for COVID-19?
A12: Aviptadil research for COVID-19 utilizes a multidisciplinary approach incorporating:
- Clinical trials: Rigorous randomized controlled trials are being conducted to assess Aviptadil's efficacy and safety comprehensively. [, , , , ]
- Bioinformatics tools: Computational modeling and simulation studies are employed to understand the interactions between Aviptadil and viral proteins, aiding in drug development efforts. []
- Laboratory techniques: Cell culture models and animal models are used to study the mechanisms of action and potential therapeutic benefits of Aviptadil. [, ]
Q13: What is the historical context of Aviptadil research, and what are some of the key milestones in its development?
A13: Aviptadil has a history of research for various conditions, including pulmonary hypertension and erectile dysfunction. [, , , , ] Key milestones in its development include:
- Early research on Vasoactive Intestinal Peptide: The discovery and characterization of VIP's diverse physiological effects laid the foundation for exploring its therapeutic potential. [, ]
- Development of Aviptadil as a synthetic VIP analog: The synthesis of Aviptadil allowed for its pharmaceutical development and clinical investigation. [, ]
- Fast Track designation for COVID-19: The FDA's granting of Fast Track designation to Aviptadil for Critical COVID-19 with Respiratory Failure marked a significant step towards its potential use in addressing the pandemic. [, , ]
Q14: What are some of the cross-disciplinary collaborations and research efforts driving Aviptadil research forward?
A14: Aviptadil research exemplifies cross-disciplinary collaboration, bringing together:
- Pulmonologists and critical care specialists: These experts provide clinical expertise and insights into the pathophysiology of COVID-19 respiratory failure. [, , , , , , , ]
- Pharmacologists and pharmaceutical scientists: These researchers focus on drug development, formulation optimization, and understanding Aviptadil's pharmacokinetic and pharmacodynamic properties. [, ]
- Virologists and immunologists: These scientists contribute to understanding Aviptadil's antiviral and immunomodulatory effects, elucidating its mechanism of action. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。